REACTION_CXSMILES
|
[C:1]([C:5]1[N:6]([CH2:19][CH2:20][OH:21])[C:7]2[CH:8]=[CH:9][C:10]([N+:16]([O-])=O)=[C:11]([C:14]#[N:15])[C:12]=2[CH:13]=1)([CH3:4])([CH3:3])[CH3:2]>C(O)C.[Pd]>[NH2:16][C:10]1[CH:9]=[CH:8][C:7]2[N:6]([CH2:19][CH2:20][OH:21])[C:5]([C:1]([CH3:2])([CH3:3])[CH3:4])=[CH:13][C:12]=2[C:11]=1[C:14]#[N:15]
|
Name
|
|
Quantity
|
180 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1N(C=2C=CC(=C(C2C1)C#N)[N+](=O)[O-])CCO
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with N2 (g) and stirred under H2 (atm) at room temperature for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was flushed with N2 (g)
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered over Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=2C=C(N(C2C=C1)CCO)C(C)(C)C)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 150 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |